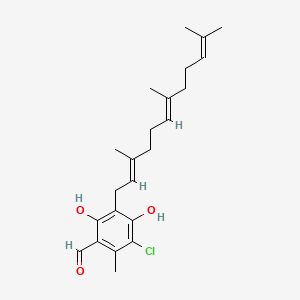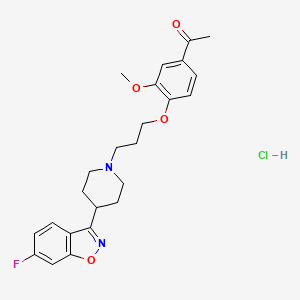
Imnopitant
Übersicht
Beschreibung
Imnopitant is a synthetic organic compound known for its role as a neurokinin NK1 receptor antagonist. It has been identified in the same structure-activity relationship study as netupitant and befetupitant . The compound is recognized for its potential therapeutic applications, particularly in the field of neuropharmacology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Imnopitant kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werdenDie Reaktionsbedingungen erfordern typischerweise die Verwendung von starken Basen wie Natriumhydrid und Lösungsmitteln wie Dimethylsulfoxid (DMSO), um die Reaktionen zu ermöglichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Imnopitant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Trifluormethylgruppen
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten this compound-Derivaten.
Wissenschaftliche Forschungsanwendungen
Imnopitant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung der Struktur-Aktivitäts-Beziehung von Neurokinin-Rezeptor-Antagonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurokinin-Rezeptoren in verschiedenen biologischen Systemen.
Medizin: Potenzielles Therapeutikum für Erkrankungen, die mit Neurokinin-Rezeptoren zusammenhängen, wie z. B. Übelkeit und Erbrechen, die durch Chemotherapie induziert werden.
Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Neurokinin-Rezeptoren abzielen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die Neurokinin-NK1-Rezeptoren bindet und diese antagonisiert. Diese Hemmung verhindert die Bindung von Substanz P, einem Neuropeptid, das an der Schmerzübertragung und Entzündung beteiligt ist. Durch die Blockierung dieser Rezeptoren kann this compound die physiologischen Reaktionen reduzieren, die mit Substanz P verbunden sind, wie z. B. Übelkeit und Erbrechen .
Ähnliche Verbindungen:
Netupitant: Ein weiterer Neurokinin-NK1-Rezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.
Befetupitant: Teilt strukturelle Ähnlichkeiten und pharmakologische Eigenschaften mit this compound.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für die Neurokinin-NK1-Rezeptoren einzigartig. Diese Spezifität macht es zu einer wertvollen Verbindung für gezielte therapeutische Interventionen, insbesondere bei Erkrankungen, bei denen eine Neurokinin-Rezeptor-Antagonisierung vorteilhaft ist .
Wirkmechanismus
Imnopitant exerts its effects by selectively binding to and antagonizing the neurokinin NK1 receptors. This inhibition prevents the binding of substance P, a neuropeptide involved in pain transmission and inflammation. By blocking these receptors, this compound can reduce the physiological responses associated with substance P, such as nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Netupitant: Another neurokinin NK1 receptor antagonist with similar therapeutic applications.
Befetupitant: Shares structural similarities and pharmacological properties with imnopitant.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for the neurokinin NK1 receptors. This specificity makes it a valuable compound for targeted therapeutic interventions, particularly in conditions where neurokinin receptor antagonism is beneficial .
Eigenschaften
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNNJLLLMSVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-57-3 | |
| Record name | Imnopitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMNOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














